what are the properties of 5-(pentafluorophenyl)dipyrromethane
what are the properties of 5-(pentafluorophenyl)dipyrromethane
An In-depth Technical Guide to 5-(Pentafluorophenyl)dipyrromethane: Properties, Synthesis, and Applications
Introduction
5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane, a class of compounds that serve as fundamental building blocks in the synthesis of porphyrins, expanded porphyrins, and related macrocycles.[1][2] The strategic placement of a pentafluorophenyl group at the meso-position imparts unique and highly desirable properties to the molecule. This powerful electron-withdrawing group significantly influences the electronic characteristics and reactivity of the dipyrromethane unit and the subsequent macrocycles synthesized from it.[2][3] Furthermore, the fluorinated ring provides a versatile chemical handle for post-synthetic modifications via nucleophilic aromatic substitution, enabling the covalent attachment of various functional groups.[4] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and key applications of 5-(pentafluorophenyl)dipyrromethane for researchers in chemistry and drug development.
Part 1: Core Physicochemical and Spectroscopic Properties
5-(Pentafluorophenyl)dipyrromethane is typically isolated as pale white crystals and is stable in its purified form when protected from light and air.[3][5] Its core properties are summarized in the table below.
Table 1: Physicochemical Properties of 5-(Pentafluorophenyl)dipyrromethane
| Property | Value | Reference |
| IUPAC Name | 2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | [6] |
| CAS Number | 167482-91-9 | [6][7] |
| Molecular Formula | C₁₅H₉F₅N₂ | [6][7] |
| Molecular Weight | 312.24 g/mol | [6][7] |
| Appearance | Pale white crystals | [5] |
| Melting Point | 130-131 °C | [5] |
Spectroscopic Characterization
The identity and purity of 5-(pentafluorophenyl)dipyrromethane are routinely confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 2: Spectroscopic Data for 5-(Pentafluorophenyl)dipyrromethane
| Technique | Data (in CDCl₃) | Reference |
| ¹H NMR | δ 8.10 (s, br, 2H, NH), 6.74 (m, 2H, pyrrole-H), 6.15 (q, 2H, pyrrole-H), 6.00 (m, 2H, pyrrole-H), 5.88 (s, 1H, meso-H) | [8] |
| MS (EI) | m/z 312 (M⁺) | [8] |
The ¹H NMR spectrum is characteristic, showing a sharp singlet for the lone meso-proton around 5.88 ppm. The pyrrolic protons appear as distinct multiplets, and the two N-H protons typically present as a broad singlet at a downfield chemical shift.
Part 2: Synthesis and Purification
The synthesis of 5-substituted dipyrromethanes is most commonly achieved through the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole.[1] This strategy minimizes the unwanted polymerization of pyrrole and aldehyde, thereby maximizing the yield of the desired dipyrromethane.
The synthesis of 5-(pentafluorophenyl)dipyrromethane follows this established methodology, where the electron-withdrawing nature of the pentafluorobenzaldehyde substrate is a key consideration.[1][8]
Caption: Synthesis workflow for 5-(pentafluorophenyl)dipyrromethane.
Experimental Protocol: Synthesis of 5-(Pentafluorophenyl)dipyrromethane[8]
-
Reaction Setup: To a solution of pentafluorobenzaldehyde (e.g., 1.57 g, 8 mmol) in a vast excess of pyrrole (e.g., 25 mL, 360 mmol), degas the mixture by bubbling with argon for 15 minutes.
-
Catalysis: Add trifluoroacetic acid (TFA) (e.g., 154 µL, 2 mmol) to the solution. The acid acts as a catalyst by protonating the aldehyde, making it a more potent electrophile for attack by the electron-rich pyrrole ring.
-
Reaction Monitoring: Stir the solution at room temperature for approximately 25 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with 0.1 M aqueous NaOH to neutralize the TFA catalyst, followed by a wash with water.
-
Isolation: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The excess unreacted pyrrole is removed by vacuum distillation.
-
Purification: The crude product is purified by flash chromatography on silica gel (e.g., using a solvent system like cyclohexane/ethyl acetate/triethylamine 80:20:1) or by crystallization to yield the pure dipyrromethane.[5][8]
Part 3: Core Reactivity and Applications in Porphyrinoid Chemistry
The primary utility of 5-(pentafluorophenyl)dipyrromethane lies in its role as a versatile precursor for tetrapyrrolic macrocycles.
Synthesis of trans-Substituted Porphyrins
This dipyrromethane is a cornerstone for the rational synthesis of trans-substituted porphyrins (A₂B₂ and ABAB types), which are difficult to obtain in high yields from mixed aldehyde condensations due to statistical product mixtures.[8][9] The general approach involves the condensation of the dipyrromethane with a different aldehyde under acidic conditions, followed by oxidation.
Caption: General workflow for trans-A₂B₂ porphyrin synthesis.
A significant challenge in this synthesis is the phenomenon of "scrambling," where the acid catalyst can cause the dipyrromethane to fragment and recombine with other units, leading to a mixture of porphyrins (e.g., A₄, B₄, A₃B) rather than the single desired product.[9] Careful selection of reaction conditions and stoichiometry is crucial to minimize this side reaction.[9]
Synthesis of Expanded Porphyrins
5-(Pentafluorophenyl)dipyrromethane is also employed in the synthesis of expanded porphyrins, such as sapphyrins and hexaphyrins.[1] These larger macrocycles, containing five or more pyrrole rings, exhibit unique properties, including the ability to act as potent anion receptors.[1] For instance, the self-condensation of 5-(pentafluorophenyl)dipyrromethane with pentafluorobenzaldehyde under acidic conditions can yield a mixture of porphyrinoids, including hexaphyrin.[1]
Reactivity of the Pentafluorophenyl Group
The electron-withdrawing nature of the C₆F₅ group serves two main purposes:
-
Modulated Reactivity: It influences the reactivity of the dipyrromethane and its derivatives, which can be harnessed to control subsequent reactions.[2][3]
-
Post-Synthetic Functionalization: The C₆F₅ group on the final porphyrin product is a reactive handle. The para-fluorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides) after the porphyrin core has been constructed.[4] This provides a powerful method for creating highly functionalized porphyrin-based systems for applications in materials science and photodynamic therapy.
Anion Binding
Dipyrromethanes are known anion receptors, forming hydrogen bonds between their pyrrolic N-H protons and anions.[10][11][12] While specific studies on 5-(pentafluorophenyl)dipyrromethane are less common, the macrocycles derived from it, particularly protonated expanded porphyrins, are excellent and selective receptors for various anions like fluoride and phosphate.[1]
Conclusion
5-(Pentafluorophenyl)dipyrromethane is more than a simple precursor; it is a strategic building block that offers synthetic chemists precise control over the architecture and electronic properties of porphyrinoids. Its robust synthesis, well-defined reactivity, and the unique functionality imparted by the pentafluorophenyl group make it an indispensable tool for developing advanced materials, sensors, and therapeutic agents. The continued exploration of its chemistry promises to unlock even more sophisticated and functional molecular systems.
References
-
J. L. Sessler, M. R. Johnson, V. Lynch, "Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core," ResearchGate, N.A. [Online]. Available: [Link]
-
E. N. Durantini, J. J. Silber, "Synthesis of 5-(4-acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins using dipyrromethanes," PMC, 1999. [Online]. Available: [Link]
-
M. B. Boarini, D. A. Heredia, M. E. Milanesio, E. N. Durantini, "Synthetic Pathways of trans-Substituted Porphyrins Bearing Pentafluorophenyl Groups from Dipyrromethanes," MDPI, 2024. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "5-(Pentafluorophenyl)dipyrromethane," PubChem Compound Database, CID=11174403. [Online]. Available: [Link]
-
B. J. Littler, M. A. Miller, C.-H. Hung, J. S. Lindsey, "Refined Synthesis of 5-Substituted Dipyrromethanes," The Journal of Organic Chemistry, 1999. [Online]. Available: [Link]
-
S. Mori, S. Shimizu, "Exquisite chemistries of meso-pentafluorophenyl and meso-(2,6-dichlorophenyl) dipyrromethanes," Journal of Porphyrins and Phthalocyanines, 2023. [Online]. Available: [Link]
-
S. Mori, S. Shimizu, "Exquisite chemistries of meso-pentafluorophenyl and meso-(2,6-dichlorophenyl)dipyrromethanes," ResearchGate, 2023. [Online]. Available: [Link]
-
A. B. Taha, et al., "Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine," MDPI, 2023. [Online]. Available: [Link]
-
P. A. Gale, "Acyclic pyrrole-based anion receptors: Design, synthesis, and anion-binding properties," ResearchGate, 2011. [Online]. Available: [Link]
-
M. Abu Bakar, et al., "Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin," ResearchGate, 2018. [Online]. Available: [Link]
- J. S. Lindsey, et al., "Scalable synthesis of dipyrromethanes," Google Patents, US20050038262A1, 2005. [Online].
-
M. B. Ballatore, et al., "Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents," MDPI, 2021. [Online]. Available: [Link]
-
PhotochemCAD, "5-Phenyldipyrromethane," PhotochemCAD, N.A. [Online]. Available: [Link]
-
A. Kumar, et al., "Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors," PubMed Central, 2022. [Online]. Available: [Link]
-
S. Kumar, et al., "Advances in Anion Sensing Using Dipyrromethane-Based Compounds," ResearchGate, 2024. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]
- 6. 5-(Pentafluorophenyl)dipyrromethane | C15H9F5N2 | CID 11174403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
